

physical properties of 4-Bromo-p-terphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-p-terphenyl**

Cat. No.: **B159369**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Bromo-p-terphenyl**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-p-terphenyl (CAS No. 1762-84-1) is a pivotal chemical intermediate characterized by its rigid, aromatic structure.^[1] It consists of a p-terphenyl core, a linear arrangement of three benzene rings, with a single bromine atom substituent. This unique combination of a large, conjugated π -system and a reactive halogen site makes it an invaluable building block in the synthesis of advanced functional materials and complex organic molecules.^{[1][2]} Its physical properties are not merely data points but are direct consequences of its molecular architecture, dictating its behavior, processability, and, ultimately, its utility in high-performance applications such as organic light-emitting diodes (OLEDs) and pharmaceutical research.^{[1][3]} This guide provides a detailed exploration of the core physical characteristics of **4-Bromo-p-terphenyl**, the experimental methodologies for their determination, and the profound implications these properties have on its practical applications.

Core Physical Properties at a Glance

The fundamental physical properties of **4-Bromo-p-terphenyl** are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction setup to device fabrication.

Property	Value	Source(s)
CAS Number	1762-84-1	[4] [5] [6]
Molecular Formula	C ₁₈ H ₁₃ Br	[4] [5] [7]
Molecular Weight	309.2 g/mol	[4] [5]
Appearance	White to off-white powder or crystal	[5]
Melting Point	232 °C	[4] [5]
Boiling Point	441.9 ± 14.0 °C (Predicted)	[4]
Density	1.309 g/cm ³	[4]
LogP (XLogP3)	6.3	[4]

Detailed Analysis of Physical Characteristics

The macroscopic properties of a compound are intrinsically linked to its microscopic molecular structure. For **4-Bromo-p-terphenyl**, its robust physical nature is a direct result of its chemical architecture.

Melting Point and Thermal Stability

The high melting point of 232 °C is a defining characteristic of **4-Bromo-p-terphenyl**.[\[4\]](#)[\[5\]](#) This is a direct consequence of its rigid and planar p-terphenyl backbone. The large surface area of the molecule allows for significant intermolecular van der Waals forces and potential π-π stacking interactions between the aromatic rings in the solid state. These strong, non-covalent forces require a substantial amount of thermal energy to overcome, resulting in a high melting point and excellent thermal stability. This stability is a critical attribute for its use in organic electronics, where materials must withstand the heat generated during device operation and fabrication processes like vacuum deposition.

Solubility Profile

With a predicted octanol-water partition coefficient (XLogP3) of 6.3, **4-Bromo-p-terphenyl** is highly nonpolar and hydrophobic.[\[4\]](#) This is expected, given its structure is dominated by

hydrocarbon rings. Consequently, it exhibits poor solubility in polar solvents like water but is soluble in nonpolar organic solvents such as toluene, chloroform, and tetrahydrofuran. This solubility profile is a key consideration in synthetic chemistry, guiding the choice of solvents for reactions (e.g., Suzuki coupling) and for purification techniques like recrystallization.

Crystallography and Molecular Structure

The p-terphenyl core enforces a linear, rigid geometry. The bromine atom, while only a single substituent, significantly influences the molecule's electronic properties and its packing in the crystal lattice. The presence of bromine introduces the possibility of halogen bonding—a specific type of non-covalent interaction where the bromine atom acts as an electrophilic region—which can direct the self-assembly and crystal structure of its derivatives.^[8] This directed assembly is fundamental in crystal engineering and the development of materials with ordered molecular arrangements for optimized charge transport.^[8]

Caption: Molecular structure of **4-Bromo-p-terphenyl**.

Experimental Determination of Physical Properties

Accurate measurement of physical properties is essential for quality control and research. The protocols described here represent standard, validated methodologies.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a solid crystalline sample like **4-Bromo-p-terphenyl**.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

- **4-Bromo-p-terphenyl** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)

- Mortar and pestle

Procedure:

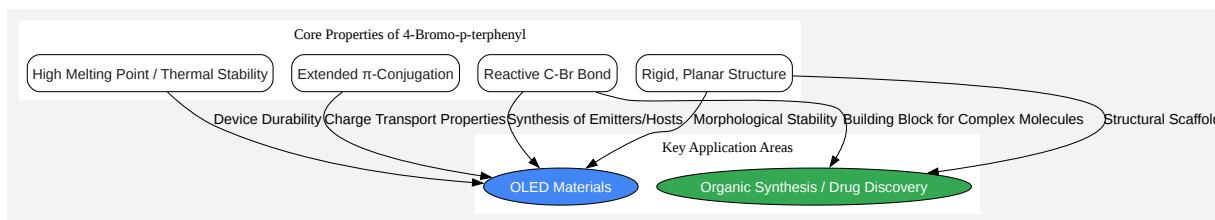
- Sample Preparation: Ensure the **4-Bromo-p-terphenyl** sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample should be approximately 2-3 mm high.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating and Observation:
 - Set the heating rate to a rapid setting initially to approach the expected melting point (232 °C).
 - When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate reading.
 - Continuously observe the sample through the magnifying lens.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).
 - The melting point is reported as the range $T_1 - T_2$. A narrow range (e.g., < 2 °C) is indicative of high purity.

Caption: Workflow for melting point determination.

Implications of Physical Properties in Core Applications

The physical characteristics of **4-Bromo-p-terphenyl** are not just academic; they are the foundation of its utility in cutting-edge technology and research.

Materials Science: A Premier OLED Intermediate


The primary application of **4-Bromo-p-terphenyl** is as an intermediate in the synthesis of materials for OLEDs.[\[1\]](#)

- Structural Rigidity & Thermal Stability: The rigid terphenyl core leads to materials with high glass transition temperatures and morphological stability, preventing device degradation at operating temperatures.
- Extended π -Conjugation: The series of aromatic rings creates a delocalized electron system. When incorporated into larger molecules, this facilitates efficient charge transport (of both holes and electrons), which is a prerequisite for high-performance OLEDs.
- Reactive Bromine Handle: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[\[9\]](#) This allows chemists to easily "click" other functional aromatic groups onto the terphenyl backbone, precisely tuning the electronic and optical properties (like the emission color) of the final OLED material.[\[1\]](#)

Drug Development and Organic Synthesis

In drug discovery and organic synthesis, the terphenyl scaffold is recognized for its ability to orient functional groups in a well-defined three-dimensional space, making it a valuable core for designing inhibitors that target protein-protein interactions.[\[10\]](#)

- Scaffold Rigidity: The predictable geometry of the terphenyl unit helps in designing molecules that fit precisely into the binding pockets of biological targets.
- Chemical Versatility: The bromine atom provides a reliable reaction site for building molecular complexity.[\[2\]](#) This allows for the systematic synthesis of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Link between physical properties and applications.

Conclusion

4-Bromo-p-terphenyl is more than a simple chemical. Its physical properties—a high melting point, defined solubility, and rigid structure—are direct manifestations of its molecular design. These characteristics ensure its thermal stability and predictable behavior, while its reactive bromine atom provides the chemical versatility needed for innovation. This combination makes **4-Bromo-p-terphenyl** a cornerstone material for advancing organic electronics and a valuable scaffold for the synthesis of novel chemical entities in pharmaceutical research, demonstrating a clear and powerful link between fundamental physical properties and high-value technological applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. **4-Bromo-p-terphenyl**: A Foundation for High-Performance Materials in Electronics and Beyond.
- PubChem. 4,4"-Dibromo-p-terphenyl | C18H12Br2 | CID 12455998.
- Chemsoc. **4-Bromo-p-terphenyl** | CAS#:1762-84-1.
- ResearchGate. (a) Molecular structures of 4,4"-dibromo-p-terphenyl (15) and....
- PubChemLite. **4-bromo-p-terphenyl** (C18H13Br).
- Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.

- PubMed Central. (2021, July 27). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction.
- Oakwood Chemical. **4-Bromo-p-terphenyl**.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.
- PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
- Shaanxi Bloom Tech Co., Ltd. 4- bromo -p -terphenyl cas 1762-84-1.
- NIST WebBook. p-Terphenyl.
- NIST WebBook. Benzene, 1-bromo-4-phenoxy-.
- Bloom Tech. 4- Bromo -p -terphenyl cas 1762-84-1} تأمین کنندگان.
- MDPI. (2021, January 22). Adsorption of 4,4"-Diamino-p-Terphenyl on Cu(001): A First-Principles Study.
- Chemical Society Reviews. (2021, January 21). Pyrene-based metal organic frameworks: from synthesis to applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ar.bloomtechz.com [ar.bloomtechz.com]
- 4. echemi.com [echemi.com]
- 5. 4-BROMO-P-TERPHENYL | 1762-84-1 [m.chemicalbook.com]
- 6. 4-Bromo-p-terphenyl | CAS#:1762-84-1 | Chemsoc [chemsoc.com]
- 7. [PubChemLite - 4-bromo-p-terphenyl \(C18H13Br\)](http://PubChemLite - 4-bromo-p-terphenyl (C18H13Br)) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]

- 10. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of 4-Bromo-p-terphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159369#physical-properties-of-4-bromo-p-terphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com